alpha-N-Dichloroacetyl-P-aminophenylserinol
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Overview
Description
Alpha-N-dichloroacetyl-p-aminophenylserinol is a secondary carboxamide resulting from the formal condensation of the amino group of (1R,2R)-2-amino-1-(4-aminophenyl)propane-1,3-diol with the carboxy group of dichloroacetic acid. It is an intermediate used in the biosynthesis pathway of the antibiotic, chloramphenicol. It has a role as a prodrug. It is a secondary carboxamide, a diol, a substituted aniline and an organochlorine compound.
Scientific Research Applications
Antimicrobial Applications
New Chloramphenicol Derivatives Chemically modifying known antibiotics like chloramphenicol has been a productive approach for novel antibiotic development. Tsirogianni et al. (2021) explored new pharmacophores by attaching alpha- and beta-amino acids to the chloramphenicol base, specifically focusing on the dichloroacetyl tail. The bis-dichloroacetyl derivative of ornithine displayed high antimicrobial activity, suggesting the potential of such modifications in enhancing antimicrobial efficacy and offering new avenues for antibiotic development (Tsirogianni et al., 2021).
Enzyme Inhibition and Potential Therapeutic Applications
Irreversible Inhibition of Serine Proteases Alpha-aminophosphonates, a group of molecules including alpha-N-Dichloroacetyl-P-aminophenylserinol, have been extensively studied for their strong reactivity towards serine proteases. Sieńczyk and Oleksyszyn (2009) emphasized their specificity, stability, and potential applications in designing inhibitors for enzymes involved in critical pathophysiological states, such as cancer growth, diabetes, and heart failure. This research underlines the importance of alpha-aminophosphonates in developing therapeutic agents with targeted enzyme inhibition (Sieńczyk & Oleksyszyn, 2009).
Chemical Synthesis and Modification
Palladium-Catalyzed Synthesis of Glycosyl Ureas Mercer et al. (2008) developed a novel method for the synthesis of glycosyl ureas, compounds with significance in the field of aminoglycoside antibiotics. This method involved the use of palladium(II)-catalyzed rearrangement of glycal trichloroacetimidates, showcasing the role of alpha-N-Dichloroacetyl-P-aminophenylserinol in the synthesis of complex biochemical compounds (Mercer et al., 2008).
properties
Product Name |
alpha-N-Dichloroacetyl-P-aminophenylserinol |
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Molecular Formula |
C11H14Cl2N2O3 |
Molecular Weight |
293.14 g/mol |
IUPAC Name |
N-[(1R,2R)-1-(4-aminophenyl)-1,3-dihydroxypropan-2-yl]-2,2-dichloroacetamide |
InChI |
InChI=1S/C11H14Cl2N2O3/c12-10(13)11(18)15-8(5-16)9(17)6-1-3-7(14)4-2-6/h1-4,8-10,16-17H,5,14H2,(H,15,18)/t8-,9-/m1/s1 |
InChI Key |
BFLNGKUCFYKCFZ-RKDXNWHRSA-N |
Isomeric SMILES |
C1=CC(=CC=C1[C@H]([C@@H](CO)NC(=O)C(Cl)Cl)O)N |
Canonical SMILES |
C1=CC(=CC=C1C(C(CO)NC(=O)C(Cl)Cl)O)N |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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